N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide

medicinal chemistry synthetic chemistry building block procurement

Researchers targeting regioselective C-C bond formation at the pyridine 2-position are constrained by non-halogenated analogs that lack a reactive coupling handle. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3) resolves this bottleneck with a 2-iodo substituent optimized for Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings, enabling late-stage diversification of kinase-targeted libraries. • 98% purity reduces catalyst poisoning and ensures reproducible coupling yields. • Dual hydroxyl and acetamide groups provide orthogonal derivatization sites for scaffold elaboration. • Room temperature storage and non-hazardous classification streamline global logistics for multi-site medicinal chemistry programs.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 1186310-97-3
Cat. No. B1421196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
CAS1186310-97-3
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=NC=C1)I)O
InChIInChI=1S/C7H7IN2O2/c1-4(11)10-5-2-3-9-7(8)6(5)12/h2-3,12H,1H3,(H,9,10,11)
InChIKeyPMSJKNNYTXMFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3): Procurement-Ready Halogenated Pyridine Building Block for Kinase-Targeted Synthesis


N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3) is a halogenated heterocyclic building block with the molecular formula C₇H₇IN₂O₂ and a molecular weight of 278.05 g/mol . The compound features a pyridine core substituted with a reactive iodine atom at the 2-position, a hydroxyl group at the 3-position, and an acetamide moiety at the 4-position [1]. It is commercially available from multiple reputable suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and Fluorochem, with reported purities up to 98% . The iodine substituent provides a versatile handle for cross-coupling reactions, while the hydroxyl and acetamide groups offer additional sites for derivatization, making this compound a strategic intermediate for medicinal chemistry programs targeting kinase inhibitors and other biologically active molecules .

Why Generic Pyridine-Acetamide Analogs Cannot Replace N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Cross-Coupling and Kinase Inhibitor Synthesis


The 2-iodo substitution on the pyridine ring of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide imparts unique reactivity that is absent in non-halogenated or differently halogenated analogs such as N-(3-Hydroxypyridin-4-yl)acetamide (CAS 70118-99-9) . Iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling regioselective C–C bond formation at the 2-position—a transformation that is not possible with the non-iodinated congener [1]. Furthermore, the iodine atom contributes significantly to molecular polarizability and halogen bonding potential, which can influence target binding in medicinal chemistry campaigns [2]. While limited quantitative head-to-head biological data are currently available for this specific compound, the structural and reactivity differences are substantial and dictate distinct synthetic routes and final compound architectures [3]. Therefore, substituting this building block with a non-iodinated or differently substituted analog would fundamentally alter the synthetic pathway and the properties of the final derivative, making direct interchange unfeasible without comprehensive revalidation .

Quantitative Differentiation of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3) Against Closest Structural Analogs


Molecular Weight and Halogen Mass Contribution Differentiate Iodo-Acetamide from Non-Halogenated and Bromo/Chloro Analogs

The molecular weight of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is 278.05 g/mol, which is approximately 126 Da greater than its non-halogenated analog N-(3-Hydroxypyridin-4-yl)acetamide (MW 152.15 g/mol) due to the presence of the iodine atom [1]. This substantial mass difference facilitates straightforward analytical differentiation via LC-MS and provides a distinct isotope pattern characteristic of mono-iodinated compounds [2]. In contrast, the bromo analog (if available) would exhibit a mass shift of ~80 Da, and the chloro analog ~35 Da, making the iodo derivative uniquely identifiable in complex reaction mixtures [3].

medicinal chemistry synthetic chemistry building block procurement

Commercial Purity Specifications: 98% Purity Available for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide

N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide is commercially available with a minimum purity specification of 98% (HPLC) from multiple suppliers . This level of purity meets the requirements for most research-grade synthetic applications without necessitating additional purification . While purity specifications for the non-iodinated analog N-(3-Hydroxypyridin-4-yl)acetamide are also available, the 98% benchmark for the iodo derivative ensures reliable performance in sensitive cross-coupling reactions where trace impurities can poison palladium catalysts .

synthetic chemistry procurement quality control

Iodine Substituent Enables Regioselective Cross-Coupling Reactions Not Accessible with Non-Halogenated Analogs

The presence of the iodine atom at the 2-position of the pyridine ring in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. This allows for the regioselective introduction of aryl, heteroaryl, or alkynyl groups at the 2-position, a transformation that is not feasible with the non-halogenated analog N-(3-Hydroxypyridin-4-yl)acetamide [2]. The iodine substituent exhibits higher reactivity in oxidative addition compared to bromo or chloro analogs, enabling milder reaction conditions and broader substrate scope [3]. While direct comparative kinetic data for this specific compound are not available in the primary literature, the established reactivity hierarchy of aryl halides (I > Br > Cl) provides a robust class-level inference [4].

synthetic chemistry medicinal chemistry cross-coupling

Optimal Use Cases for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide (CAS 1186310-97-3) Based on Differentiated Properties


Regioselective Synthesis of 2-Aryl/Arylalkynyl Pyridine Derivatives via Cross-Coupling

Leverage the reactive 2-iodo substituent of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in Suzuki-Miyaura or Sonogashira cross-coupling reactions to introduce diverse aryl or alkynyl groups at the 2-position of the pyridine ring [1]. This approach is ideal for generating focused libraries of pyridine-based compounds for kinase inhibitor programs, where the acetamide and hydroxyl groups can serve as additional handles for further derivatization . The high purity (98%) of the commercially available building block minimizes catalyst poisoning and ensures reproducible coupling yields .

Synthesis of Halogen-Enriched Intermediates for Radiopharmaceutical Precursors

The iodine atom in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide makes it a candidate for radioiodination or as a stable isotope-labeled internal standard for mass spectrometry-based assays [1]. The compound's well-defined molecular weight (278.05 g/mol) and distinctive isotope pattern facilitate its use as a cold reference standard in the development of ¹²⁵I or ¹³¹I labeled tracers .

Building Block for PI3K/Akt/mTOR Pathway Modulators

Pyridine-acetamide scaffolds are frequently incorporated into inhibitors targeting the PI3K/Akt/mTOR signaling axis [1]. N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide provides a versatile entry point for constructing such inhibitors, as the 2-iodo group enables late-stage diversification to optimize potency and selectivity . While specific IC₅₀ data for the compound itself are not publicly available, its structural features align with pharmacophoric elements found in known kinase inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.